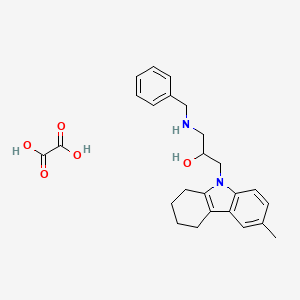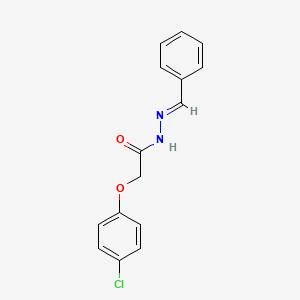
1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbazole derivatives involves multiple steps, including N-alkylation, Friedel-Crafts acylation, oximation, and esterification. The synthesis methods aim to introduce different functional groups into the carbazole nucleus to explore their biological activities and chemical properties. For instance, the synthesis of a novel carbazole photoinitiator from carbazole by N-alkylation and Friedel-Crafts acylation, followed by oximation and esterification, demonstrates the complexity and versatility of carbazole derivatization processes (Xie Chuan, 2008).
Molecular Structure Analysis
Carbazole derivatives are characterized by their unique molecular structures, which contribute to their wide range of biological activities. Structural analyses, including CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, along with computational studies at the DFT/B3LYP level, are essential for understanding the properties of these compounds. These analyses provide insights into the electronic distribution, molecular electrostatic potential, and optimized molecular geometries, which are crucial for predicting the reactivity and interactions of carbazole derivatives with biological targets (Warad et al., 2018).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including condensation, cyclization, and substitution reactions, to form new compounds with potential therapeutic applications. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the carbazole nucleus. For example, the condensation of diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde produces Schiff bases with high yields, demonstrating the carbazole derivatives' capacity for forming structurally diverse molecules (Warad et al., 2018).
Wissenschaftliche Forschungsanwendungen
Multipotent Chaperone Properties
1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate and its derivatives exhibit multipotent chaperone properties. A study by Yamashita et al. (2020) found that a similar compound, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol, demonstrated strong anti-prion, anti-colon cancer, and anti-influenza virus activities, without significant toxicity (Yamashita et al., 2020).
Synthesis and Biological Activity
The synthesis of related carbazole derivatives and their biological activities have been explored. Oleshchuk et al. (2019) synthesized derivatives involving 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, showing analgesic and antibacterial activity (Oleshchuk et al., 2019).
Structural Analysis
Structural analysis of similar carbazole derivatives has been conducted to understand their chemical properties. Warad et al. (2018) analyzed 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol using various techniques like FT-IR and NMR, providing insights into the molecular structure and potential applications (Warad et al., 2018).
Catalytic Alkylation Studies
Catalytic alkylation processes involving carbazole derivatives have been studied to understand their reactivity and potential applications in synthesis. Sokolov et al. (2016) investigated the alkylation of cycloalkaneindoles and tetrahydro-γ-carboline with 9-oxiranylmethylcarbazole, leading to the formation of complex molecules (Sokolov et al., 2016).
Antifungal Activities
The antifungal potential of benzylamino-carbazole derivatives has been explored. Tang et al. (2013) synthesized 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols compounds and evaluated their antifungal activities, finding significant efficacy against Candida albicans and Candida krusei (Tang et al., 2013).
Glass-forming Properties
The glass-forming properties of carbazole derivatives have been investigated for their potential in polymer synthesis. Andrikaityte et al. (2012) synthesized glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, examining their photophysical and thermal properties, which is crucial for material science applications (Andrikaityte et al., 2012).
Oxidative Photochemical Cyclization
The oxidative photochemical cyclization of carbazole derivatives has been a topic of interest in organic synthesis. Li et al. (2015) explored this process to synthesize benzo[a]carbazoles, demonstrating the potential of these compounds in the development of novel organic materials (Li et al., 2015).
Antimicrobial Agents Design
The design and synthesis of carbazole derivatives as potential antimicrobial agents have been pursued. Telehoiu et al. (2020) combined carbazole and 1,3,4-oxadiazole scaffolds to create novel antimicrobial agents, showcasing their potential in combating microbial infections (Telehoiu et al., 2020).
Eigenschaften
IUPAC Name |
1-(benzylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O.C2H2O4/c1-17-11-12-23-21(13-17)20-9-5-6-10-22(20)25(23)16-19(26)15-24-14-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-4,7-8,11-13,19,24,26H,5-6,9-10,14-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDGFGQKJHICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4=CC=CC=C4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)





![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)


